REACTION_CXSMILES
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[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[H-].[Na+].[CH3:11][C:12]([CH3:16])=[CH:13][CH2:14]Br>C1COCC1>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:14][CH:13]=[C:12]([CH3:16])[CH3:11] |f:1.2|
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Name
|
|
Quantity
|
3.69 g
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Type
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reactant
|
Smiles
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IC1=C(C=CC=C1)O
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Name
|
|
Quantity
|
804 mg
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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3.9 mL
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Type
|
reactant
|
Smiles
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CC(=CCBr)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 30 min at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction was stirred over night at room temperature
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Type
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CUSTOM
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Details
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The reaction is quenched with water (20 mL)
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (3×25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layers are dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The compound was purified on silica gel using 100% hexanes as the eluent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=C1)OCC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.78 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |